REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:12][CH3:13])[C:4](=[O:11])[C:5]1C=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:2].[S:14]1C=CC=C1CC(Cl)=O.C(NCC)C>>[CH2:1]([N:3]([CH2:12][CH3:13])[C:4](=[O:11])[CH2:5][C:6]1[S:14][CH:9]=[CH:8][CH:7]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C1=CC=CC=C1)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CC=1SC=CC1)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |